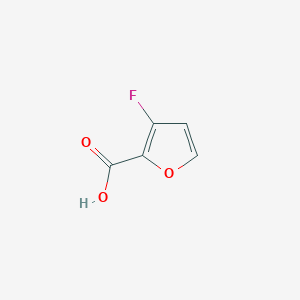
2-Furancarboxylic acid, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Furancarboxylic acid, 3-fluoro-” is a chemical compound with the molecular formula C11H7FO3 . It is a derivative of furancarboxylic acid, which is a versatile furanic building block for chemical and polymer applications .
Synthesis Analysis
The synthesis of furancarboxylic acid derivatives has been a topic of interest in recent years. For instance, the synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid has been explored using various carboxylation reactions . A biocatalytic route towards FDCA was developed by integrating a cell-free extract of galactose oxidase variant M3–5 with a whole-cell biocatalyst harboring NAD±dependent vanillin dehydrogenases and NADH oxidase, starting from 5-hydroxymethylfurfural .
Molecular Structure Analysis
The molecular structure of “2-Furancarboxylic acid, 3-fluoro-” includes a furan ring attached to a carboxylic acid group and a fluorophenyl group . The exact mass of the molecule is 206.03792224 g/mol .
Chemical Reactions Analysis
The chemical reactions involving furancarboxylic acid derivatives are diverse. For example, a novel enzymatic cascade reaction process was introduced with a yield of 94.0% by the combination of 5-hydroxymethylfurfural oxidase (HMFO) and lipase .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Furancarboxylic acid, 3-fluoro-” include a molecular weight of 206.17 g/mol, a topological polar surface area of 39.4 Ų, and a complexity of 232 . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds .
Scientific Research Applications
Polymer Chemistry and Sustainable Materials
2-Furancarboxylic acid (FDCA) serves as a promising bio-based building block for polymer production. It offers a green alternative to petroleum-based terephthalate. Most FDCA is synthesized via the oxidation of 5-hydroxymethylfurfural (HMF), which itself is derived from hexose. Researchers are exploring its use in creating sustainable polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) .
Bioplastics and Packaging
FDCA-based polymers exhibit excellent mechanical properties and barrier properties. These materials can potentially replace conventional plastics in packaging, reducing our reliance on fossil fuels. Biodegradable plastics made from FDCA contribute to environmental sustainability .
Biomedical Applications
While still in early stages, FDCA shows promise in biomedical applications. Researchers are exploring its use in drug delivery systems, tissue engineering, and bioactive materials. Its biocompatibility and tunable properties make it an exciting avenue for future research.
Mechanism of Action
Target of Action
Furan platform chemicals, including 2-furancarboxylic acid, 3-fluoro-, are known to be used in the chemical industry as a switch from traditional resources such as crude oil to biomass .
Mode of Action
It’s known that furan derivatives can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically .
Biochemical Pathways
The conversion of these compounds to 2,5-furandicarboxylic acid (FDCA) is a promising bio-based building block as a green alternative to petroleum-based terephthalate in polymer production .
Result of Action
It’s known that furan derivatives can be used in the synthesis of various compounds, indicating their potential role in chemical reactions .
Action Environment
The action of 2-Furancarboxylic acid, 3-fluoro- can be influenced by various environmental factors. For instance, the switch from traditional resources such as crude oil to biomass in the chemical industry has begun to take place, which requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This change in the action environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The future directions for the study and application of furancarboxylic acid derivatives are promising. They are considered important bio-sourced building blocks and several routes have been reported for their synthesis . The development of sustainable processes for renewable bioplastics offers the potential to replace a significant portion of oil consumption .
properties
IUPAC Name |
3-fluorofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMVGOLZGLUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylic acid, 3-fluoro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

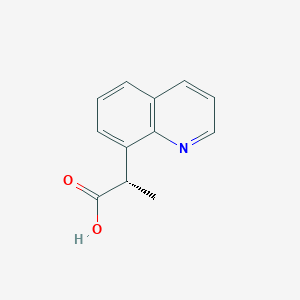
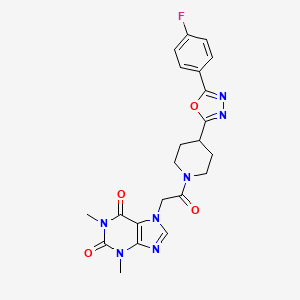
![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)
![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)
![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)

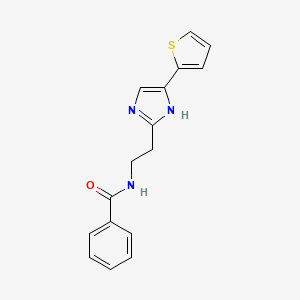
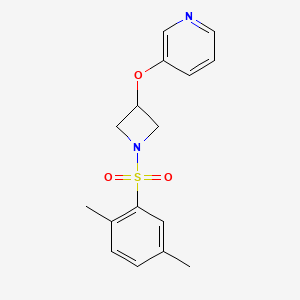

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)

